

In-Depth Technical Guide to the Physicochemical Properties of 7(18)-Dehydroschisandro A

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Compound of Interest

Compound Name: 7(18)-Dehydroschisandro A

Cat. No.: B15594847

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **7(18)-Dehydroschisandro A**, a lignan compound isolated from Schisandra. The information herein is intended to support research, drug discovery, and development activities by providing essential data on its chemical and physical characteristics, alongside detailed experimental protocols and insights into its biological interactions.

Physicochemical Properties

7(18)-Dehydroschisandro A, a member of the dibenzocyclooctadiene lignan family, possesses a complex chemical structure that dictates its physical and chemical behavior. The following table summarizes its key physicochemical properties. It is important to note that while some data is derived from experimental observations of related compounds, specific values for melting point, pKa, and logP for **7(18)-Dehydroschisandro A** are not readily available in published literature and have been estimated using computational prediction tools.

Property	Value	Source/Method
Molecular Formula	C ₂₄ H ₃₀ O ₆	--INVALID-LINK--
Molecular Weight	414.49 g/mol	--INVALID-LINK--
CAS Number	135095-47-5	--INVALID-LINK--
Appearance	White to off-white powder (presumed)	General observation for isolated lignans
Melting Point	Not experimentally determined.	-
Solubility	Poorly soluble in water. Soluble in methanol, ethanol, and DMSO.	General characteristic of Schisandra lignans.
logP (Octanol/Water Partition Coefficient)	4.35 (Predicted)	Molinspiration Prediction
pKa (Acid Dissociation Constant)	14.8 (Predicted, most acidic)	ChemAxon Prediction
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 1 year.	--INVALID-LINK--

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following are generalized protocols that can be adapted for the specific analysis of **7(18)-Dehydroschisandro A**.

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **7(18)-Dehydroschisandro A** sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.^[1]
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
 - When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the last solid crystal melts (the end of the melting range).
- Purity Assessment: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.^{[2][3]}

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.^[4]

Materials:

- **7(18)-Dehydroschisandro A**
- Purified water (or other aqueous buffers as required)
- Glass vials with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

- **Sample Preparation:** Add an excess amount of **7(18)-Dehydroschisandro A** to a series of glass vials. The excess solid should be clearly visible.
- **Equilibration:** Add a known volume of the aqueous solvent to each vial. Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.^{[4][5][6]}
- **Phase Separation:** After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.
- **Quantification:**
 - Prepare a series of standard solutions of **7(18)-Dehydroschisandro A** of known concentrations in a suitable organic solvent (e.g., methanol).
 - Analyze the saturated aqueous samples and the standard solutions using a validated HPLC-UV or HPLC-MS method.

- Construct a calibration curve from the standard solutions.
- Determine the concentration of **7(18)-Dehydroschisandro A** in the saturated aqueous samples by interpolating from the calibration curve. The resulting concentration is the aqueous solubility.

High-Performance Liquid Chromatography (HPLC) Analysis of Lignans

HPLC is a standard technique for the separation, identification, and quantification of lignans from Schisandra extracts.

Instrumentation and Conditions:

- HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.[\[7\]](#)
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[\[7\]](#)[\[8\]](#)
- Mobile Phase: A gradient elution using a mixture of acetonitrile (A) and water (B) is typically employed. The gradient program should be optimized to achieve good separation of the lignans of interest.[\[7\]](#)[\[8\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.[\[7\]](#)
- Column Temperature: Maintained at a constant temperature, for example, 30°C.[\[7\]](#)
- Detection Wavelength: Lignans are often monitored at around 217 nm or 254 nm.[\[7\]](#)[\[9\]](#)
- Injection Volume: Typically 10-20 µL.[\[7\]](#)

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **7(18)-Dehydroschisandro A** in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

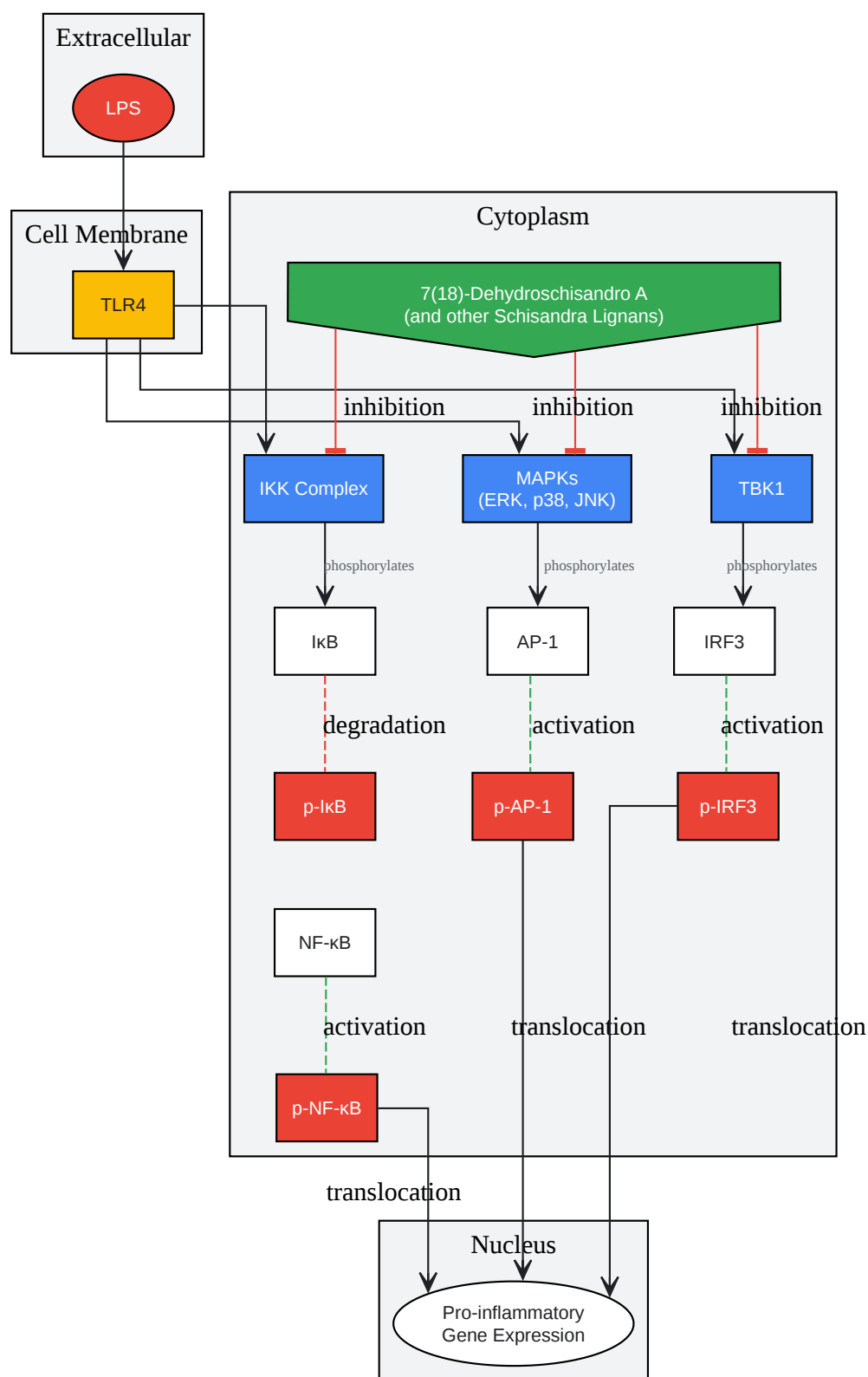
- **Sample Preparation:** Dissolve the sample containing **7(18)-Dehydroschisandro A** in methanol. The sample may require extraction (e.g., ultrasonic extraction) and filtration through a 0.45 μm filter before injection.[8]
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system.
- **Quantification:** Identify the peak corresponding to **7(18)-Dehydroschisandro A** in the sample chromatogram by comparing its retention time with that of the standard. The concentration can be calculated based on the peak area and the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

While specific studies on the biological activities of **7(18)-Dehydroschisandro A** are limited, extensive research on other Schisandra lignans has demonstrated significant anti-inflammatory properties. These effects are primarily mediated through the modulation of key inflammatory signaling pathways. It is plausible that **7(18)-Dehydroschisandro A** shares similar mechanisms of action.

Schisandra lignans have been shown to suppress the production of pro-inflammatory mediators by inhibiting the activation of transcription factors such as NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells), AP-1 (activator protein 1), and IRF3 (interferon regulatory factor 3). This inhibition is achieved by targeting upstream signaling cascades, including the MAPK (mitogen-activated protein kinase) pathway.

The following diagram illustrates the generalized anti-inflammatory signaling pathway modulated by Schisandra lignans.



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Caption: Anti-inflammatory signaling pathway modulated by Schisandra lignans.

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